molecular formula C20H34BNO4 B14902493 (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone

(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone

Cat. No.: B14902493
M. Wt: 363.3 g/mol
InChI Key: RBMNASLLUAKLCI-UHFFFAOYSA-N
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Description

(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)(morpholino)methanone is a complex organic compound with a unique structure that combines a bicyclo[111]pentane core with a morpholino group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)(morpholino)methanone typically involves multiple steps One common approach is to start with the preparation of the bicyclo[11The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The morpholino group is known for its bioactive properties, making this compound a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical transformations allows for the customization of material properties .

Mechanism of Action

The mechanism of action of (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The morpholino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting or modifying their function. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

Uniqueness

What sets (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone apart from similar compounds is its unique combination of a bicyclo[1.1.1]pentane core with a morpholino group and a dioxaborolane moiety. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in synthesis, drug design, and materials science .

Properties

Molecular Formula

C20H34BNO4

Molecular Weight

363.3 g/mol

IUPAC Name

[2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H34BNO4/c1-6-7-8-15-19(16(23)22-9-11-24-12-10-22)13-20(15,14-19)21-25-17(2,3)18(4,5)26-21/h15H,6-14H2,1-5H3

InChI Key

RBMNASLLUAKLCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3CCCC)C(=O)N4CCOCC4

Origin of Product

United States

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